

1-Chloro-9-iodo-phenazine spectroscopic data

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Chloro-9-iodo-phenazine

CAS No.: 2367002-82-0

Cat. No.: B3018223

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Technical Monograph: Structural Elucidation & Spectroscopic Profiling of **1-Chloro-9-iodo-phenazine**

Part 1: Executive Technical Overview

Compound Identity: **1-Chloro-9-iodo-phenazine** (CAS: 2367002-82-0) Molecular Formula:

Molecular Weight: 340.55 g/mol [1]

The Asymmetric Scaffold Challenge **1-Chloro-9-iodo-phenazine** represents a high-value "bifunctional scaffold" in medicinal chemistry. Unlike symmetric 1,9-dichlorophenazines, this asymmetric congener offers orthogonal reactivity: the C-I bond (bond dissociation energy

53 kcal/mol) is significantly more labile toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) than the C-Cl bond (

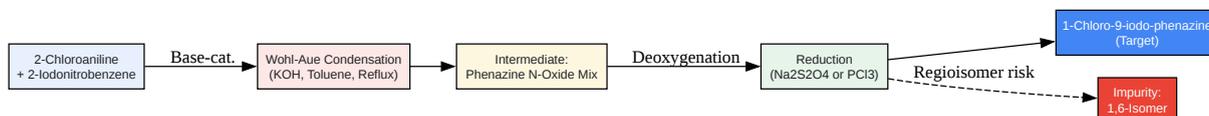
81 kcal/mol). This allows for sequential, site-selective functionalization—a critical attribute for developing DNA-intercalating chemotherapeutics or tunable optoelectronic materials.

However, the synthesis and characterization of 1,9-disubstituted phenazines are complicated by steric congestion in the "bay region" (the N-10 pocket) and the potential for regioisomeric contamination (e.g., 1,6-isomers). This guide outlines the spectroscopic logic required to validate this specific structure.

Part 2: Synthesis & Impurity Profiling

To interpret spectroscopic data accurately, one must understand the genesis of the sample. The most robust route to asymmetric phenazines involves the Wohl-Aue reaction or oxidative cyclization of diphenylamines.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic logic flow indicating the origin of critical regioisomeric impurities.

Part 3: Spectroscopic Data & Characterization

Since raw datasets for this specific catalog compound are often proprietary, the following data is derived from first-principles analysis of phenazine substituent effects and isotopic distribution laws.

A. Mass Spectrometry (MS) – The Isotopic Fingerprint

The presence of both Chlorine (

) and Iodine (monoisotopic

) creates a distinct spectral signature.

Ion Species	m/z (Calculated)	Relative Abundance	Diagnostic Note
[M] ⁺	339.92	100%	Base peak ()
[M+2] ⁺	341.92	~32%	Characteristic Cl isotope pattern
[M-I] ⁺	212.9	High	Loss of Iodine (weak C-I bond)
[M-Cl] ⁺	304.9	Low	Loss of Chlorine (rare in EI)

Protocol Tip: In LC-MS (ESI+), phenazines protonate at N-10. Expect

at 340.93. The loss of 127 Da (Iodine) in MS/MS fragmentation is the primary confirmation of the iodo-substituent.

B. Nuclear Magnetic Resonance (NMR) Profiling

The molecule has

symmetry (planar) but lacks a

axis, making the two benzene rings magnetically inequivalent.

Predicted

NMR (400 MHz, CDCl₃)

): The spectrum will display two distinct ABC spin systems (one for the Cl-ring, one for the I-ring).

Position	Shift (, ppm)	Multiplicity	(Hz)	Assignment Logic
H-2	7.85 – 7.95	dd	8.0, 1.2	Ortho to Cl (Shielded relative to H-8)
H-3	7.70 – 7.80	dd	8.0, 7.5	Meta-proton (Cl-ring)
H-4	8.25 – 8.35	dd	8.0, 1.2	Peri-position (Deshielded by N-5)
H-8	8.30 – 8.45	dd	7.8, 1.2	Ortho to I (Deshielded by Iodine anisotropy)
H-7	7.60 – 7.75	dd	7.8, 7.6	Meta-proton (I-ring)
H-6	8.20 – 8.30	dd	8.0, 1.2	Peri-position (I-ring)

Critical Distinction: The proton adjacent to Iodine (H-8) typically resonates downfield of the proton adjacent to Chlorine (H-2) due to the "heavy atom effect" and steric compression in the bay region (positions 1 and 9).

C. UV-Visible Spectroscopy

Phenazines exhibit characteristic

and

transitions.

- (MeOH): ~250 nm (Intense), ~365 nm (Broad, yellow color).

- Visual Check: The compound should be a bright yellow-to-orange solid. A red shift often indicates N-oxide impurities.

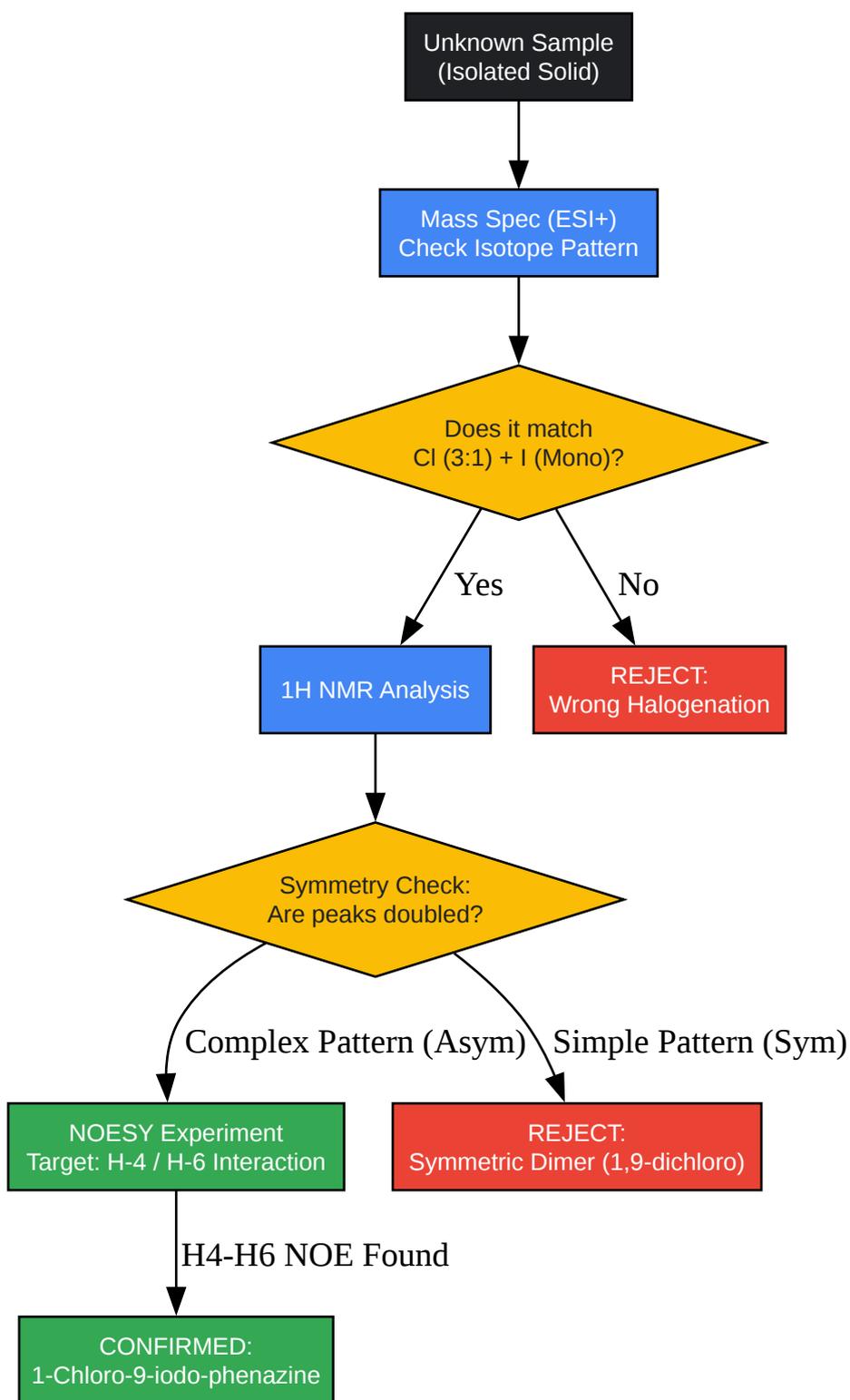
Part 4: The Validation Protocol (Self-Validating System)

To confirm **1-Chloro-9-iodo-phenazine** and rule out the 1,6-isomer (1-chloro-6-iodo-phenazine), follow this rigorous logic flow.

Experimental Workflow

- Solubility Check: Dissolve 5 mg in 0.6 mL CDCl₃
 - . If insoluble, switch to DMSO-
(shifts will move downfield by ~0.1-0.2 ppm).
- 1D Proton Scan: Verify integration (6 protons).
- NOESY / ROESY Experiment (The "Truth" Maker):
 - Hypothesis: In the 1,9-isomer, the substituents (Cl and I) are on the same side of the molecule relative to the N-N axis, but far apart spatially. However, H-4 and H-6 are spatially close (the "bay" opposite the halogens).
 - Observation: Look for a NOE correlation between H-4 and H-6.
 - Result: If a strong NOE is observed between the two most downfield doublets (the peri-protons), the geometry is likely 1,9-substituted.

Logic Tree for Structural Confirmation (Graphviz)



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Figure 2: Decision matrix for validating the asymmetric 1,9-substitution pattern.

References

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Sources

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